molecular formula C11H14N2O B1521622 [3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine CAS No. 1152569-48-6

[3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine

Cat. No. B1521622
CAS RN: 1152569-48-6
M. Wt: 190.24 g/mol
InChI Key: DFEJPMYJSQTLOE-UHFFFAOYSA-N
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Description

“3-(1,3-Benzoxazol-2-yl)propylamine” is a chemical compound with the IUPAC name N-[3-(1,3-benzoxazol-2-yl)propyl]-N-methylamine . It has a molecular weight of 190.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 . This indicates that the compound has a benzoxazole ring attached to a propyl chain, which is further attached to a methylamine group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.24 . The InChI code is 1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3 .

Scientific Research Applications

Anticancer Activity

Benzoxazole derivatives, including 3-(1,3-Benzoxazol-2-yl)propylamine, have been studied for their potential as anticancer agents. The presence of the benzoxazole ring has been associated with cytotoxic effects against various cancer cell lines . These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival.

Antimicrobial Properties

Research has indicated that benzoxazole compounds exhibit significant antimicrobial properties . This makes them valuable in the development of new antibiotics that can be used to treat bacterial infections, especially in the face of rising antibiotic resistance.

Anti-HIV Activity

The benzoxazole scaffold is also a part of compounds that have been tested for anti-HIV activity . These compounds can inhibit the replication of HIV, offering a potential pathway for the development of new antiretroviral drugs.

Dopamine D4 Agonists

Compounds containing the benzoxazole structure have been identified as dopamine D4 agonists . This application is particularly relevant in the treatment of psychiatric disorders such as schizophrenia and drug addiction.

Neurodegenerative Disease Treatment

Benzoxazole derivatives are being explored for their therapeutic potential in neurodegenerative diseases like Alzheimer’s and prion diseases . These compounds may interact with biological targets that play a role in the progression of these diseases.

Fluorescent Probes for Biological Studies

Due to their photophysical properties, certain benzoxazole derivatives can be used as fluorescent probes . This application is crucial in biological research for studying cell dynamics and protein interactions.

Chemical Research and Synthesis

In chemical research, benzoxazole derivatives are used as intermediates in the synthesis of more complex molecules . This application is fundamental in the field of medicinal chemistry for the development of new drugs.

Life Science Research

Lastly, 3-(1,3-Benzoxazol-2-yl)propylamine and its derivatives are used in various fields of life science research, including genomics and proteomics . They can be part of the reagents used in assays and other experimental procedures.

properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEJPMYJSQTLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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